molecular formula C14H19ClN2 B12527730 Benzonitrile, 4-(butylpropylamino)-2-chloro- CAS No. 821776-75-4

Benzonitrile, 4-(butylpropylamino)-2-chloro-

Cat. No.: B12527730
CAS No.: 821776-75-4
M. Wt: 250.77 g/mol
InChI Key: UMIIVWQJQXMUNU-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(butylpropylamino)-2-chloro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a butylpropylamino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(butylpropylamino)-2-chloro- typically involves the reaction of 4-chlorobenzonitrile with butylpropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used solvents for this reaction include toluene and dimethylformamide (DMF). The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the temperature is maintained between 80°C and 120°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 4-(butylpropylamino)-2-chloro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the product. The use of green chemistry principles, such as the use of ionic liquids as solvents, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylpropylamino)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-(butylpropylamino)-2-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The butylpropylamino group can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-amino-: Similar structure but with an amino group instead of the butylpropylamino group.

    Benzonitrile, 4-chloro-: Lacks the butylpropylamino group.

    Benzonitrile, 4-(methylamino)-2-chloro-: Contains a methylamino group instead of the butylpropylamino group.

Uniqueness

Benzonitrile, 4-(butylpropylamino)-2-chloro- is unique due to the presence of the butylpropylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic regions in proteins, making it a valuable tool in biochemical research and drug development .

Properties

CAS No.

821776-75-4

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

4-[butyl(propyl)amino]-2-chlorobenzonitrile

InChI

InChI=1S/C14H19ClN2/c1-3-5-9-17(8-4-2)13-7-6-12(11-16)14(15)10-13/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

UMIIVWQJQXMUNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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